4-(Benzylideneamino)benzonitrile

Description

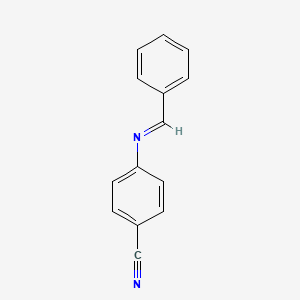

4-(Benzylideneamino)benzonitrile (CAS RN: N/A; synonyms include N-(4-Methoxybenzylidene)-4-cyanoaniline) is a Schiff base derivative characterized by a benzonitrile core substituted with a benzylideneamino group (-N=CH-C₆H₄-X, where X = substituent) at the para position. This compound is synthesized via condensation of 4-aminobenzonitrile with substituted benzaldehydes under acidic or thermal conditions . The nitrile group (-C≡N) and imine (-C=N-) linkage confer unique electronic properties, making it a versatile intermediate in organic synthesis, materials science, and coordination chemistry. Applications include its use as a precursor for photostabilizers , liquid crystals , and heterocyclic compounds .

Properties

CAS No. |

102904-41-6 |

|---|---|

Molecular Formula |

C14H10N2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(benzylideneamino)benzonitrile |

InChI |

InChI=1S/C14H10N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,11H |

InChI Key |

ANTUKSPNJZPWAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Backbone Variants

- 2-(Benzylideneamino)benzonitrile (): This positional isomer features the benzylideneamino group at the ortho position of the benzonitrile ring. Unlike the para-substituted analog, steric hindrance from the ortho configuration affects reactivity in cyclization reactions. For example, treatment with phenylmagnesium bromide yields 2,4-diphenyl-1,2-dihydroquinazoline, whereas the para-substituted analog may favor different regioselectivity in palladium-catalyzed tandem reactions .

- 4-[4-(n-Decyloxy)benzylideneamino]benzonitrile (): The addition of a decyloxy chain (-OC₁₀H₂₁) to the benzylidene moiety enhances hydrophobicity and induces liquid crystalline behavior. This compound exhibits a smectic A phase and positive dielectric anisotropy (Δε = +1.5 in the nematic phase), attributed to the polar nitrile group aligning with the electric field . In contrast, the unsubstituted this compound lacks such mesogenic properties.

Functional Group Substitutions

- 4-Aminobenzonitrile (): Replacing the benzylideneamino group with an amino (-NH₂) group simplifies the structure but reduces conjugation. This compound serves as a precursor for dyes and pharmaceuticals, with a melting point of 106°C . Unlike its Schiff base analog, it lacks UV absorption capabilities, limiting its utility in photostabilization .

- 4-(Dimethylamino)benzonitrile (): The dimethylamino (-N(CH₃)₂) group is electron-donating, shifting the compound’s UV-vis absorption spectrum and enhancing nonlinear optical (NLO) properties. This makes it valuable in polymer chemistry and optoelectronics, whereas the benzylideneamino analog is more suited for coordination with metals (e.g., tin in PVC photostabilizers) .

- 4-(2-Phenylthiazol-4-yl)benzonitrile (): Substitution with a thiazole ring introduces heterocyclic diversity.

Extended Conjugation Systems

- 2-(4-(4-Cyanostyryl)styryl)benzonitrile (): With two styryl (-CH=CH-) groups, this compound displays extended π-conjugation, leading to fluorescence properties (λₑₘ ≈ 450 nm).

Photostabilization Efficiency

Tin complexes of 4-(benzylideneamino)benzenesulfonamide (a sulfonamide analog) demonstrate superior photostabilization for poly(vinyl chloride) (PVC) compared to uncomplexed Schiff bases. The triphenyltin complex reduces PVC weight loss by 85% under UV irradiation, attributed to UV absorption, radical scavenging, and coordination with polymer chains .

Liquid Crystalline Behavior

4-[4-(n-Decyloxy)benzylideneamino]benzonitrile exhibits a nematic-to-smectic A phase transition at 120°C, with dielectric permittivity (ε′) values ranging from 5.2 (nematic) to 6.8 (smectic A) at 1 kHz. This contrasts with non-mesogenic analogs lacking long alkyl chains .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.